1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane
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Overview
Description
1-(Furan-2-yl)-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structural motif combining a furan ring and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves the condensation of furan derivatives with appropriate azaspiro precursors. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products Formed:
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or alkylated furan derivatives
Scientific Research Applications
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like tyrosinase by binding to the catalytic and allosteric sites, thereby preventing the enzyme’s activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site.
Comparison with Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
Comparison: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds. The furan ring allows for additional functionalization and enhances the compound’s ability to interact with biological targets .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C11H15NO2/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11/h1-2,5,10,12H,3-4,6-8H2 |
InChI Key |
CZEYNSLLOVVOOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNC2C3=CC=CO3 |
Origin of Product |
United States |
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